molecular formula C10H16ClN3O2S B2788010 2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine CAS No. 1573548-20-5

2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine

Cat. No.: B2788010
CAS No.: 1573548-20-5
M. Wt: 277.77
InChI Key: CZYAUWGWEXFBEZ-UHFFFAOYSA-N
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Description

2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine is a complex organic compound featuring a thiophene ring with a dioxo group and a pyrazolylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine typically involves multiple steps, starting with the preparation of the thiophene ring. The initial step may include the oxidation of tetrahydrothiophene to introduce the dioxo group. Subsequent steps involve the formation of the pyrazolylamine moiety through cyclization reactions and amine functionalization.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical synthesis processes, including the use of reactors and purification systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions would be optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiophene ring can be further oxidized to introduce additional functional groups.

  • Reduction: : Reduction reactions can be used to modify the oxidation state of the compound.

  • Substitution: : Substitution reactions can introduce different substituents on the thiophene or pyrazolylamine rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives of the thiophene ring, reduced forms of the compound, and substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound has potential applications in the study of enzyme inhibitors and receptor modulators. Its interaction with biological targets can provide insights into molecular mechanisms and pathways.

Medicine

In medicine, this compound may be explored for its therapeutic potential. It could serve as a lead compound for the development of new drugs targeting various diseases.

Industry

In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid

  • 2-((1,1-Dioxidotetrahydrothiophen-3-yl)amino)acetic acid

  • 1,1-Dioxidotetrahydrothiophen-3-yl methacrylate

Uniqueness

2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine is unique due to its specific combination of functional groups and structural features. This combination provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c11-10-8-2-1-3-9(8)12-13(10)7-4-5-16(14,15)6-7/h7H,1-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUEODEMSSBVPRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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